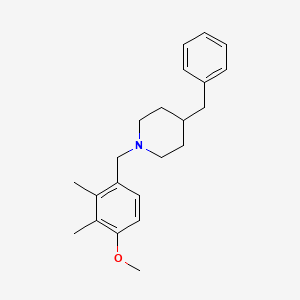
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as HIOMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. Studies have suggested that 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one may inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have both biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have antioxidant activity, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is that it is relatively easy to synthesize and purify, making it a useful tool for scientific research. However, one limitation of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved anti-cancer activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and to identify potential biomarkers of response to 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one treatment. Finally, studies are needed to explore the potential use of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in combination with other anti-cancer therapies.
Méthodes De Synthèse
The synthesis of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 3-iodo-4-methoxybenzaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as potassium carbonate. The resulting compound is then treated with hydroxylamine hydrochloride to produce 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. This synthesis method has been optimized to yield high purity and high yield of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has anti-proliferative effects on cancer cells, inducing cell cycle arrest and apoptosis. Additionally, 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of tumor xenografts in animal models.
Propriétés
IUPAC Name |
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3S2/c1-16-7-3-5(2-6(12)9(7)14)4-8-10(15)13-11(17)18-8/h2-4,14H,1H3,(H,13,15,17)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSDKYOJFXLYFH-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6045763.png)
![N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6045773.png)
![1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B6045774.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6045777.png)
![N-methyl-2-(1-methyl-3-oxo-2-piperazinyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B6045782.png)
![N-(2,4-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6045793.png)
![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)

![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B6045807.png)
![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![N,N-diethyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045833.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)